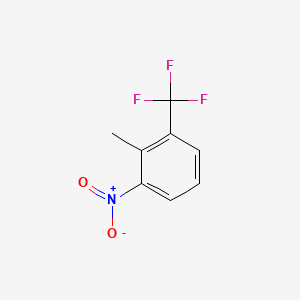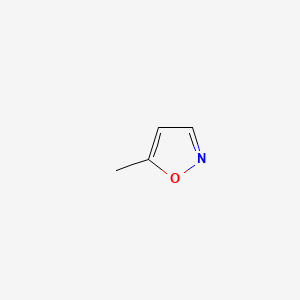
2-甲基-3-硝基苯三氟甲基
描述
2-Methyl-3-nitrobenzotrifluoride (MNBTF) is an organic compound that is used in a variety of scientific research applications. It is a colorless and odorless liquid that is highly soluble in water and has a low melting point. MNBTF is a versatile compound that can be used in a variety of organic synthesis reactions and as a reagent in biochemical and physiological research.
科学研究应用
气相色谱分析
- 薛和南(2002 年)的一项研究提出了一种使用气相色谱法对 2-甲基-3-硝基苯甲酸(2-甲基-3-硝基苯三氟甲基的相关化合物)进行定量分析的方法。该方法涉及用重氮甲烷进行酯化,并实现了高准确度和高可靠性,突出了其在研究和生产中监测此类材料纯度的实用性 (Xue & Nan, 2002).
药理学相关化合物的合成
- 阮等人(2015 年)描述了一种涉及邻卤代硝基苯(一类包括 2-甲基-3-硝基苯三氟甲基的化合物)的氧化还原缩合反应,以生成多种 2-芳基苯并噻唑。这些化合物具有药理学意义,证明了 2-甲基-3-硝基苯三氟甲基在合成医学相关化学品中的潜力 (Nguyen et al., 2015).
有机溶剂中的溶解度分析
- 哈特等人(2017 年)使用光谱法测量了 2-甲基-3-硝基苯甲酸在各种有机溶剂中的溶解度。这项研究对于了解类似化合物(如 2-甲基-3-硝基苯三氟甲基)在有机溶剂中的溶解行为至关重要,有助于新产品的开发 (Hart et al., 2017).
安全和危害
作用机制
Target of Action
2-Methyl-3-nitrobenzotrifluoride is a synthetic chemical that has been used in research to produce oxindoles . Oxindole is a heterocyclic compound that contains an indole ring with one of the nitrogen atoms replaced by oxygen
Mode of Action
It is known that it can be oxidized to form 4-chloroindole-3-acetic acid, which is then decarboxylated to form the desired product . This process can be carried out selectively and regioselectively, allowing for the synthesis of different oxindoles from the same starting material .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of oxindoles , which are involved in various biological processes.
Result of Action
It is known that the 2-methyl group enhances root formation as well as drug research and nucleus secretagogue activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-3-nitrobenzotrifluoride. The compound is likely to be mobile in the environment due to its volatility . It contains volatile organic compounds (VOC) which will evaporate easily from all surfaces .
生化分析
Biochemical Properties
2-Methyl-3-nitrobenzotrifluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions, where it can act as an electron acceptor or donor. This compound interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 2-Methyl-3-nitrobenzotrifluoride and cytochrome P450 leads to the formation of reactive intermediates that can further participate in various biochemical pathways .
Cellular Effects
The effects of 2-Methyl-3-nitrobenzotrifluoride on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Methyl-3-nitrobenzotrifluoride can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell communication and function. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Methyl-3-nitrobenzotrifluoride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 2-Methyl-3-nitrobenzotrifluoride to cytochrome P450 can inhibit the enzyme’s activity, preventing the oxidation of certain substrates. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-nitrobenzotrifluoride can change over time. This compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to 2-Methyl-3-nitrobenzotrifluoride can lead to alterations in cellular function, including changes in cell growth and viability. In vitro studies have shown that prolonged exposure to this compound can result in oxidative stress and damage to cellular components .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-nitrobenzotrifluoride vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of 2-Methyl-3-nitrobenzotrifluoride can cause adverse effects such as liver damage, inflammation, and oxidative stress. It is important to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
2-Methyl-3-nitrobenzotrifluoride is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways involve the oxidation and reduction of the compound, leading to the formation of various metabolites. The interaction of 2-Methyl-3-nitrobenzotrifluoride with metabolic enzymes can affect the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Methyl-3-nitrobenzotrifluoride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within the cell can influence its localization and accumulation in specific cellular compartments, affecting its biochemical activity .
Subcellular Localization
The subcellular localization of 2-Methyl-3-nitrobenzotrifluoride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can participate in metabolic processes and influence cellular energy production. The localization of 2-Methyl-3-nitrobenzotrifluoride within the cell can also affect its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-methyl-1-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-6(8(9,10)11)3-2-4-7(5)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQBPVYIURTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216741 | |
| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6656-49-1 | |
| Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-3-nitro-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUF5GC6GJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-methyl-3-nitrobenzotrifluoride in the synthesis of the new fluorinated auxin, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA)?
A1: 2-Methyl-3-nitrobenzotrifluoride serves as the starting material in the multi-step synthesis of 4-CF3-IAA []. While the paper doesn't delve into the detailed reaction mechanism, it highlights that this compound is crucial for introducing the trifluoromethyl (CF3) group to the final auxin molecule. This modification at the 4-position of the indole ring is what differentiates 4-CF3-IAA from natural auxins like indole-3-acetic acid (IAA) and is likely responsible for the altered biological activity observed.
Q2: The study compares 4-CF3-IAA to 4-methylindole-3-acetic acid (4-CH3-IAA), which uses a different starting material. What does this comparison reveal about the impact of the CF3 group on auxin activity?
A2: This comparison provides valuable insight into the structure-activity relationship (SAR) of auxins. While both compounds have modifications at the 4-position of the indole ring, their biological activities differ significantly. The study demonstrates that 4-CF3-IAA exhibits significantly stronger root formation-promoting activity compared to 4-CH3-IAA []. This suggests that the presence of the trifluoromethyl group, rather than simply a bulky substituent at the 4-position, is crucial for enhancing this specific auxin activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














